1,4-Bis(2-chloroethoxy)benzene

Catalog No.
S677112
CAS No.
37142-37-3
M.F
C10H12Cl2O2
M. Wt
235.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(2-chloroethoxy)benzene

CAS Number

37142-37-3

Product Name

1,4-Bis(2-chloroethoxy)benzene

IUPAC Name

1,4-bis(2-chloroethoxy)benzene

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.1 g/mol

InChI

InChI=1S/C10H12Cl2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2

InChI Key

DKPKDJGAQOVXJC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCCCl)OCCCl

Synonyms

p-Bis(2-chloroethoxy)benzene; 1,4-Bis(2-chloroethoxy)-benzene;

Canonical SMILES

C1=CC(=CC=C1OCCCl)OCCCl

1,4-Bis(2-chloroethoxy)benzene, with the molecular formula C10H12Cl2O2C_{10}H_{12}Cl_2O_2, is an organic compound characterized by a benzene ring substituted with two 2-chloroethoxy groups. This compound is notable for its potential applications in various chemical syntheses and biological studies. It is a colorless to pale yellow liquid with a distinctive odor, and it can cause skin and eye irritation upon contact .

Due to the presence of chlorine atoms, 1,4-Bis(2-chloroethoxy)benzene is likely to be toxic. Similar compounds containing chloroethyl groups can be alkylating agents, which can damage DNA and be carcinogenic []. However, specific data on the toxicity of 1,4-Bis(2-chloroethoxy)benzene is lacking. It is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood until more information becomes available.

  • Nucleophilic Substitution: The chlorine atoms in the 2-chloroethyl groups can be replaced by nucleophiles, leading to the formation of other ether or amine derivatives.
  • Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions to form more complex organic structures.
  • Hydrolysis: Under certain conditions, hydrolysis of the chloro groups can yield 1,4-bis(2-hydroxyethoxy)benzene .

Several methods have been developed for synthesizing 1,4-bis(2-chloroethoxy)benzene:

  • Nucleophilic Substitution Method: This involves the reaction of 1,4-dihydroxybenzene with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide .
  • Catalytic Methods: Recent advancements have introduced catalytic systems that enhance yield and reduce reaction time. For example, using catalysts like cesium carbonate and sodium dithionite has shown promise in improving synthesis efficiency .

1,4-Bis(2-chloroethoxy)benzene finds applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Research: The compound is used in proteomics research as a reagent for modifying proteins or peptides .
  • Polymer Science: It can also be utilized in the development of polymeric materials due to its functional groups that allow for further chemical modifications .

Interaction studies involving 1,4-bis(2-chloroethoxy)benzene primarily focus on its reactivity with nucleophiles and its potential biological interactions. Research indicates that compounds containing similar chloroalkyl groups often exhibit significant reactivity towards amines and alcohols. These interactions are crucial for understanding the compound's behavior in biological systems and its potential toxicity.

Several compounds share structural similarities with 1,4-bis(2-chloroethoxy)benzene. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1,4-Bis(2-chloroethyl)benzeneStructureContains two chloroethyl groups; used as a reagent.
1,4-DichlorobenzeneStructureSimpler structure; primarily used as a solvent.
1,4-Bis(2-hydroxyethyl)benzeneStructureHydroxyl groups replace chloro groups; more polar.
1,4-Bis(chloromethyl)benzeneStructureContains chloromethyl groups; used in polymer synthesis.

Uniqueness

1,4-Bis(2-chloroethoxy)benzene is unique due to its dual functionality provided by the chloroethoxy groups, which allows for diverse chemical transformations not possible with simpler compounds like dichlorobenzene or bis(chloromethyl)benzene.

XLogP3

3

Wikipedia

1,4-bis(2-chloroethoxy)benzene

Dates

Modify: 2023-08-15

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